molecular formula C17H22O5 B1181236 Xanthinin CAS No. 153483-31-9

Xanthinin

Cat. No.: B1181236
CAS No.: 153483-31-9
M. Wt: 306.358
InChI Key:
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Description

Xanthinin is a natural product found in Xanthium strumarium, Xanthium spinosum, and other organisms with data available.

Scientific Research Applications

  • Treatment of Allergic Rhinitis and Related Nasal Diseases :

    • Xanthii Fructus (XF), the fruit of Xanthium sibiricum, has been used in the treatment of allergic rhinitis and related nasal diseases (Yu et al., 2013).
    • XF shows anti-allergic rhinitis effects, as demonstrated in rodent models (Peng et al., 2014).
    • A study revealed that XF inhibits allergic response in an ovalbumin-sensitized mouse allergic rhinitis model (Gwak et al., 2015).
  • Anti-Inflammatory and Anti-Cancer Properties :

    • Xanthium strumarium methanolic extract was found to have anti-inflammatory activities by targeting PDK1 in NF-κB signaling (Hossen et al., 2016).
    • XS (Xanthium strumarium) extracts have been shown to inhibit the progression of hepatocellular carcinoma and induce apoptosis via the PI3K/AKT/mTOR pathway (Kim et al., 2019).
  • Pharmacokinetic and Metabolomic Studies :

    • A metabolomics study based on UHPLC-ESI-Q-TOF-MS revealed insights into the therapeutic metabolic mechanism of XF on allergic rhinitis (Zhuang et al., 2018).
  • Treatment of Hepatic Steatosis and Related Conditions :

    • Fructus Xanthii (FX) attenuates hepatic steatosis in rats fed a high-fat diet, indicating potential applications in treating non-alcoholic fatty liver disease (Li et al., 2013).
  • Other Pharmacological Effects :

    • XF has been shown to have various pharmacological effects, including anti-tumor, anti-inflammatory, antibacterial, and antiviral effects (Fan et al., 2019).
    • The fruit of Xanthium macrocarpum has antifungal and antileishmanial activities, as indicated by the isolation of xanthanolides (Lavault et al., 2005).

Mechanism of Action

Target of Action

Xanthinin, a derivative of xanthine, primarily targets adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission, inflammation, and immune responses .

Mode of Action

This compound interacts with its targets, the adenosine receptors, as an agonist or antagonist . This interaction results in changes in the receptor’s activity, which can lead to alterations in cellular signaling and function .

Biochemical Pathways

This compound affects several biochemical pathways. It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by the oxidation of hypoxanthine . It also influences the purine metabolism pathway . The downstream effects of these pathway alterations can lead to changes in cellular energy metabolism, nucleotide synthesis, and other critical cellular functions .

Pharmacokinetics

It is known that xanthine, the parent compound of this compound, is used to manage uncomplicated liver dysfunction in combination with orotic acid

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its influence on multiple targets and pathways. For instance, this compound has been shown to have significant inhibitory effects on cell proliferation . It also exerts effects on the respiratory tract, heart, smooth muscle cells, central nervous system (CNS), kidney, and stomach .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the nitrogen-containing compounds, like this compound, are gaining more attention in the present era because of their wide diversity in their biological activities . .

Safety and Hazards

When handling Xanthinin, it’s advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

[1-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)-3-oxobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSCQKGSAHTWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113283
Record name 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

580-49-4, 17954-90-4
Record name Xanthinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=580-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17954-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthumin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is xanthinin and where is it found?

A1: this compound is a sesquiterpene lactone primarily found in various species of the Xanthium genus, commonly known as cocklebur. [, , , , , , , , , ] These plants are known to produce a variety of sesquiterpene lactones, with this compound often being a major component. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol. [, , ]

Q3: Has the structure of this compound been fully elucidated?

A3: Yes, the structure of this compound, including its stereochemistry, has been determined through various spectroscopic methods and chemical studies. [, , , ]

Q4: What are the key structural features of this compound?

A4: this compound possesses a xanthanolide skeleton, characterized by a fused ring system. [, , ] Importantly, it lacks the α-methylene-γ-lactone moiety found in some related sesquiterpene lactones. []

Q5: Are there any known stereoisomers of this compound?

A5: Yes, xanthumin is a known stereoisomer of this compound. [] These two compounds share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Q6: How does this compound's structure relate to its biological activity?

A7: While the exact structure-activity relationship (SAR) of this compound is not fully understood, studies suggest that the presence of specific functional groups within the xanthanolide skeleton contributes to its biological activity. [, ] For instance, the absence of the α-methylene-γ-lactone in this compound differentiates its activity profile compared to other xanthanolides. []

Q7: Are there any studies on the phytotoxic effects of this compound?

A9: Yes, research has shown that this compound exhibits selective phytotoxicity. [] It has been found to affect the growth of certain plant species, suggesting a potential role in allelopathy, the ability of a plant to inhibit the growth of nearby plants. [, ]

Q8: Has this compound been investigated for its antimalarial potential?

A10: While not a primary focus of research on this compound, one study suggested that it might contribute to the antimalarial activity observed in extracts of Curcuma caesia. [] This study proposed that this compound, alongside other compounds in the extract, could act as an inhibitor of Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT). []

Q9: How is this compound typically extracted and analyzed?

A11: this compound is typically extracted from plant material using solvents like chloroform. [, ] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify this compound in plant extracts. [, ]

Q10: Are there any established methods for the bioassay of this compound?

A12: While specific bioassays solely focused on this compound are limited, its antitranspirant activity has been assessed using a method involving the stomatal responses of isolated Commelina communis epidermis. []

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